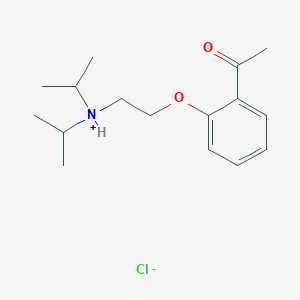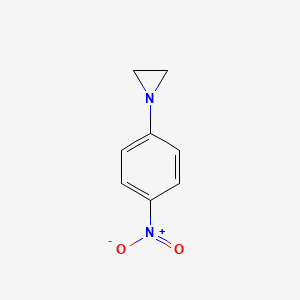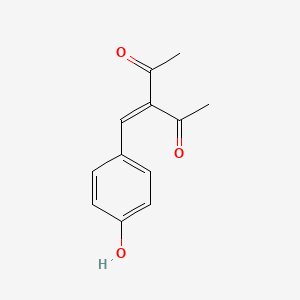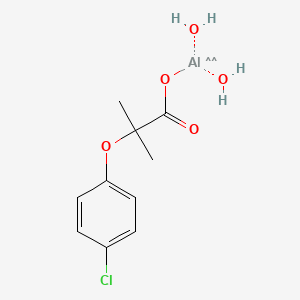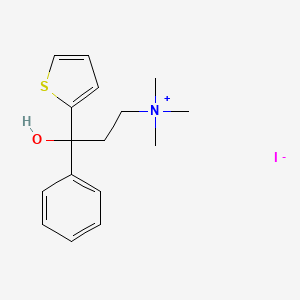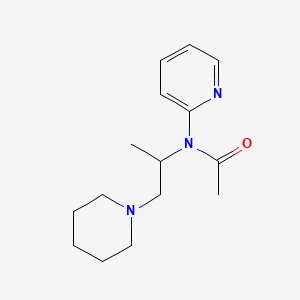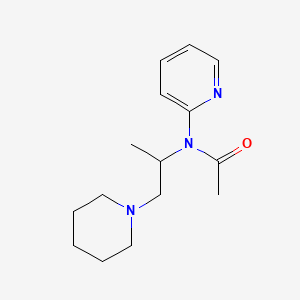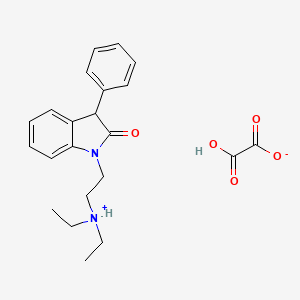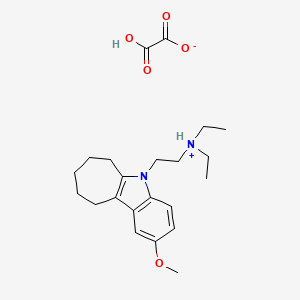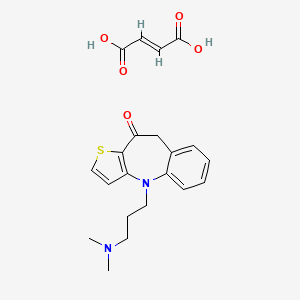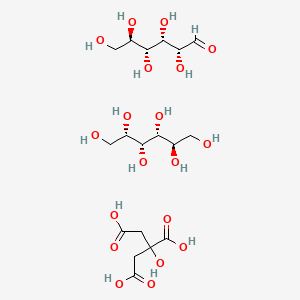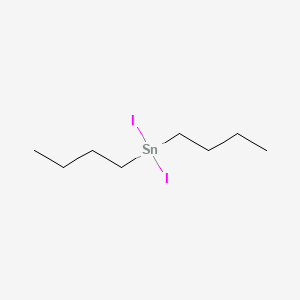
Stannane, dibutyldiiodo-
Übersicht
Beschreibung
Dibutyl(diiodo)stannane is an organotin compound with the chemical formula (C4H9)2SnI2. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. Dibutyl(diiodo)stannane is a member of the organotin family, which has been extensively studied for its diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl(diiodo)stannane can be synthesized through the reaction of dibutyltin dichloride with iodine in the presence of a suitable solvent. The reaction typically proceeds as follows:
(C4H9)2SnCl2+2I2→(C4H9)2SnI2+2Cl2
The reaction is carried out under controlled conditions to ensure the complete conversion of dibutyltin dichloride to dibutyl(diiodo)stannane. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of dibutyl(diiodo)stannane involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is subjected to rigorous quality control to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl(diiodo)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide.
Reduction: Reduction reactions can convert dibutyl(diiodo)stannane to dibutyltin hydride.
Substitution: The iodine atoms in dibutyl(diiodo)stannane can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Dibutyltin oxide.
Reduction: Dibutyltin hydride.
Substitution: Dibutyl(dichloro)stannane or dibutyl(dibromo)stannane, depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
Dibutyl(diiodo)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including dibutyl(diiodo)stannane, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development and as antimicrobial agents.
Industry: Dibutyl(diiodo)stannane is used in the production of polymers, coatings, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of dibutyl(diiodo)stannane involves the coordination of the tin atom with various substrates. The tin atom can form bonds with oxygen, sulfur, and nitrogen-containing compounds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin dichloride: (C4H9)2SnCl2
Dibutyltin dibromide: (C4H9)2SnBr2
Tributyltin hydride: (C4H9)3SnH
Uniqueness
Dibutyl(diiodo)stannane is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to other organotin compounds. The iodine atoms can participate in halogen exchange reactions, making dibutyl(diiodo)stannane a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
dibutyl(diiodo)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2HI.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLATYLIVBMECMN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18I2Sn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182807 | |
| Record name | Stannane, dibutyldiiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2865-19-2 | |
| Record name | Dibutyltin diiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2865-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, dibutyldiiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002865192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibutyldiiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


